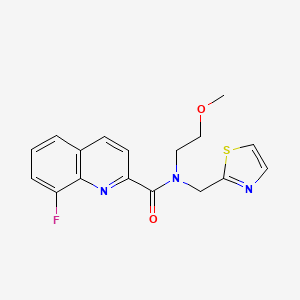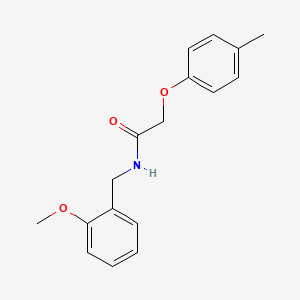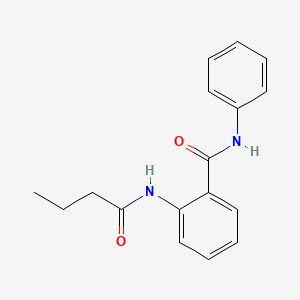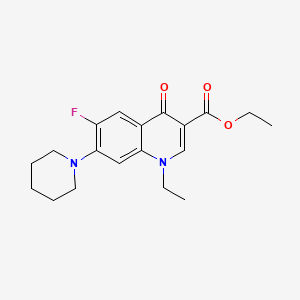
8-fluoro-N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)-2-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to the one , often involves condensation reactions, starting from specific precursors such as quinoline carboxylic acid azides and aminonaphthalenesulfonamide, followed by processes like hydrogenolysis and reactions with halides (Gracheva et al., 1982). Another approach includes the coupling of specific glutamate derivatives with bromomethylquinazoline, followed by deprotection (Jackman et al., 1990).
Molecular Structure Analysis
The molecular structure of this compound, as with other quinoline derivatives, is characterized by the presence of a fluorine atom, which significantly influences its electronic properties and reactivity. The thiazolylmethyl and methoxyethyl groups attached to the quinoline core add to the complexity of the molecule, potentially affecting its conformational stability and interaction with biological targets (Alvarez-Ibarra et al., 1997).
Chemical Reactions and Properties
Quinoline derivatives exhibit a range of chemical reactions, primarily based on their functional groups. The fluoroquinoline core, in particular, can undergo nucleophilic aromatic substitution reactions with organolithium compounds, leading to regioselective functionalization (Stadlwieser et al., 1998). These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical-chemical properties.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are significantly influenced by the presence of the fluorine atom and the specific substituents attached to the quinoline core. These properties are essential for determining the compound's applicability in various fields, including its potential as a pharmaceutical agent (Segawa et al., 1992).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, potential for forming derivatives, and interactions with biological targets, are critical for the compound's application in drug design and development. The unique combination of functional groups in this compound suggests a potential for selective interaction with enzymes or receptors, which is a desirable characteristic in medicinal chemistry (Prashanth et al., 2019).
属性
IUPAC Name |
8-fluoro-N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-23-9-8-21(11-15-19-7-10-24-15)17(22)14-6-5-12-3-2-4-13(18)16(12)20-14/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRSVWOVZMIAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=NC=CS1)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5613810.png)

![methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate](/img/structure/B5613822.png)


![1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5613867.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5613869.png)


![3-(4-chloro-1H-pyrazol-1-yl)-N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]propanamide](/img/structure/B5613892.png)
![N-phenyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5613894.png)
![2-(1-naphthyl)-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5613897.png)
![2-(2-methoxyethyl)-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5613898.png)
![5'-methyl-7'-propyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5613904.png)